N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are characterized by their unique structural features, which include a benzothiazole ring and various substituents that can significantly influence their biological activity. The specific compound in question features a trifluoromethoxy group, which enhances its lipophilicity and metabolic stability, making it of particular interest in medicinal chemistry.
The compound is derived from the benzothiazole family, known for their diverse biological activities. The synthesis of N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine typically involves the formation of the benzothiazole ring followed by the introduction of the trifluoromethoxy group and subsequent functionalization to yield the final product .
This compound is classified as an organic compound and more specifically as an amino acid derivative due to its glycine component. It is also categorized under heterocyclic compounds due to the presence of nitrogen and sulfur in its structure.
The synthesis of N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine can be achieved through several steps:
The reaction conditions typically involve careful control of temperature and pH to ensure high yields and purity of the final product. Common solvents used include dimethylformamide and dichloromethane, while catalysts may be employed to facilitate certain steps.
The molecular structure of N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine features:
The molecular formula for this compound is CHFNOS. Its molecular weight is approximately 292.24 g/mol. The presence of fluorine atoms contributes to its unique chemical properties.
N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine can undergo various chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles such as amines or thiols for substitution reactions.
The mechanism of action for N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine involves its interaction with specific molecular targets in biological systems. The trifluoromethoxy group enhances binding affinity to these targets, potentially modulating enzyme activity or receptor function. For instance, it may inhibit certain enzymes by occupying their active sites or alter receptor dynamics through competitive inhibition .
N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine is typically a solid at room temperature with a melting point that may vary based on purity and crystalline form.
This compound exhibits notable solubility in organic solvents due to its lipophilic nature imparted by the trifluoromethoxy group. Its stability under various pH conditions makes it suitable for pharmaceutical applications.
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are commonly employed to characterize this compound and confirm its structure .
N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine has potential applications in medicinal chemistry due to its biological activity against various targets. It has been studied for antibacterial properties by inhibiting key bacterial enzymes such as DNA gyrase and dihydroorotase . Additionally, it may serve as a lead compound in drug development aimed at treating infections or diseases associated with these enzymatic pathways.
Benzothiazole scaffolds have evolved from simple dye molecules to privileged structures in neuropharmacology, with their medicinal significance first recognized in the mid-20th century. Early benzothiazoles like 2-aminobenzothiazole served as foundational structures, but exhibited limited bioavailability and target specificity [9]. The breakthrough came with the development of riluzole (2-amino-6-trifluoromethoxybenzothiazole), an FDA-approved agent for amyotrophic lateral sclerosis (ALS), which demonstrated that strategic substitutions could unlock potent neuroprotective activity [2] [6]. Riluzole’s clinical validation spurred intensive exploration of benzothiazole derivatives, particularly those modified at the 6-position of the heterocyclic ring.
Table 1: Evolution of Key Benzothiazole-Based Bioactive Compounds
Compound | Core Structure | Therapeutic Application | Year/Period |
---|---|---|---|
2-Aminobenzothiazole | Unsubstituted benzothiazole | Synthetic precursor | Early 1900s |
Thioflavin T | Benzothiazole-quaternary ammonium | Amyloid imaging dye | 1950s |
Riluzole | 2-Amino-6-trifluoromethoxybenzothiazole | ALS therapy | 1995 (FDA) |
Pittsburgh Compound B | 6-Hydroxybenzothiazole | Tau protein imaging | 2000s |
Target Compound (This Review) | N-Methylglycine-6-trifluoromethoxy | Neuroprotective agent (Research) | 2010s |
Modern derivatives exploit this scaffold’s ability to penetrate the blood-brain barrier and interact with neural targets. Structural diversification has yielded compounds with activity against neurodegenerative diseases, antibiotic-resistant bacteria, and cancer, though neuroprotection remains the most clinically validated domain [6] [9]. Notably, benzothiazoles inhibit bacterial two-component systems (e.g., in Pseudomonas aeruginosa) by targeting conserved CA domains of histidine kinases, demonstrating their versatility beyond neurology [6].
The 6-trifluoromethoxy (-OCF₃) group confers distinct advantages over other substituents in benzothiazole-based neuroactive agents. Comparative SAR studies of riluzole analogs reveal that -OCF₃ dramatically enhances potency compared to electron-donating or smaller halogen groups [2] [6]. For example, Rilu-1 (6-trifluoromethoxy analog) exhibits an IC₅₀ of 7.15 μM against histidine kinases, while Rilu-8 (6-methoxy analog) shows significantly reduced activity (IC₅₀ = 77.4 μM) [6]. This enhancement stems from three key physicochemical effects:
Table 2: Impact of 6-Position Substituents on Benzothiazole Bioactivity
Substituent (R) | Example Compound | IC₅₀ (μM) | Relative Potency vs. -OCF₃ | LogP Contribution |
---|---|---|---|---|
-OCF₃ | Rilu-1 | 7.15 | 1.0x (Reference) | +1.8 |
-CF₃ | Rilu-6 | 15.1 | ~0.5x | +1.6 |
-Cl | Rilu-5 | 97.5 | ~0.07x | +0.9 |
-OCH₃ | Rilu-8 | 77.4 | ~0.09x | +0.3 |
-NO₂ | Rilu-4 | 8.3 | ~0.86x | +0.2 |
Data adapted from structure-activity relationship studies of 2-aminobenzothiazole inhibitors [6].
In ischemic stroke models, 6-trifluoromethoxy derivatives reduce glutamate release by 40-60% and decrease lactate dehydrogenase (LDH) leakage during oxygen-glucose deprivation/reoxygenation, confirming their role in mitigating excitotoxicity [2]. Molecular docking confirms that the -OCF₃ group occupies a hydrophobic subpocket in voltage-gated ion channels, stabilizing the inactivated state similarly to riluzole [2].
Conjugation of N-methylglycine (sarcosine) to the 2-amino position of the benzothiazole ring represents a strategic innovation to optimize drug-like properties. This modification serves three primary functions in the target compound:
Compared to unsubstituted 2-aminobenzothiazoles, the N-methylglycine conjugate exhibits a Topological Polar Surface Area (tPSA) of 90.9 Ų, balancing membrane permeability and aqueous solubility. The compound retains moderate lipophilicity (LogP 3.6) but gains two hydrogen-bond acceptors and one donor, facilitating interactions with polar targets [2]. Biological studies indicate this group enables activity distinct from riluzole, potentially through modulation of glycine co-agonist sites on NMDA receptors or interactions with ATP-binding domains lacking sensitivity to simpler benzothiazoles [2] [6].
Table 3: Comparative Physicochemical Properties of Benzothiazole Derivatives
Property | Riluzole | Target Compound | Impact of N-Methylglycine |
---|---|---|---|
Molecular Weight | 234.2 g/mol | 306.26 g/mol | +30% increase |
Formula | C₈H₅F₃N₂OS | C₁₁H₉F₃N₂O₃S | Added C₃H₄O₂ |
Hydrogen Bond Donors | 1 | 1 | Unchanged |
Hydrogen Bond Acceptors | 5 | 9 | +4 (enhances solubility) |
Rotatable Bonds | 2 | 4 | +2 (increased flexibility) |
Topological Polar Surface Area | 67.8 Ų | 90.9 Ų | +34% (modulates permeability) |
LogP (Calculated) | 2.1 | 3.6 | +1.5 (enhances CNS penetration) |
Data derived from compound specifications in supplier catalogs and pharmacological analyses [1] [2] [4].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2